molecular formula C7H14BrNO B2411990 2-bromo-N-(2,2-dimethylpropyl)acetamide CAS No. 1340167-92-1

2-bromo-N-(2,2-dimethylpropyl)acetamide

Cat. No.: B2411990
CAS No.: 1340167-92-1
M. Wt: 208.099
InChI Key: IFRWSGWGJXKGLZ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,2-dimethylpropyl)acetamide is an organic compound with the molecular formula C7H14BrNO. It is a brominated acetamide derivative, known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N-(2,2-dimethylpropyl)acetamide can be synthesized through the bromination of N-(2,2-dimethylpropyl)acetamide. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(2,2-dimethylpropyl)acetamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-dimethylacetamide: Similar in structure but with different substituents on the nitrogen atom.

    2-bromo-N-phenylacetamide: Contains a phenyl group instead of the 2,2-dimethylpropyl group.

    2-bromoacetamide: Lacks the additional substituents on the nitrogen atom.

Uniqueness

2-bromo-N-(2,2-dimethylpropyl)acetamide is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other brominated acetamides .

Properties

IUPAC Name

2-bromo-N-(2,2-dimethylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-7(2,3)5-9-6(10)4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWSGWGJXKGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340167-92-1
Record name 2-bromo-N-(2,2-dimethylpropyl)acetamide
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